3-Acetyl-4-hydroxyindole

Physicochemical profiling Drug-likeness Solubility prediction

Medicinal chemists constructing focused indole libraries often face multi-step protection/deprotection strategies when starting from mono-functional precursors, adding cost and time. 3-Acetyl-4-hydroxyindole eliminates this bottleneck with dual orthogonal reactivity-the C3-acetyl group enables Claisen-Schmidt condensations for chalcone synthesis, while the C4-phenolic hydroxyl undergoes independent alkylation, acylation, or sulfonation without protecting group manipulation. • Reduces synthetic step count vs. sequential strategies from 3-acetylindole or 4-hydroxyindole alone. • C4-OH substitution confers 25-380-fold 5-HT₂A selectivity in CNS ligand design; incorrect positional isomers abolish this selectivity. • Direct precursor to patent-protected 3-acyloxyindole antibacterials (US 9,512,075), enabling rapid IP-protected lead expansion.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B15337242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-hydroxyindole
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C(=CC=C2)O
InChIInChI=1S/C10H9NO2/c1-6(12)7-5-11-8-3-2-4-9(13)10(7)8/h2-5,11,13H,1H3
InChIKeyZEKWBSOTKJPVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-hydroxyindole: Physicochemical & Structural Profile


3-Acetyl-4-hydroxyindole (1-(4-hydroxy-1H-indol-3-yl)ethanone, CAS 1234481-64-1) is a disubstituted indole derivative bearing an acetyl group at the 3-position and a hydroxyl group at the 4-position of the indole ring [1]. With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol, it possesses a computed XLogP3 of 1.4, two hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 53.1 Ų, and a single rotatable bond [1]. The compound is commercially available at ≥95% purity from specialty chemical suppliers . Its unique substitution pattern—combining a C3-ketone handle for Claisen-type condensations with a C4-phenolic hydroxyl for further derivatization—positions it as a strategically differentiated synthetic intermediate within the hydroxyindole and acetylindole compound families.

3-Acetyl-4-hydroxyindole: Differentiated from In-Class Analogs


Indole derivatives with seemingly subtle positional or functional-group variations exhibit profound differences in biological activity, synthetic reactivity, and physicochemical properties. The 4-hydroxy substitution pattern, for instance, confers distinct serotonergic receptor selectivity profiles compared to 5-hydroxy analogs: 4-hydroxylated indolealkylamines display 25–380-fold selectivity for 5-HT₂A over 5-HT₁A sites, whereas 5-substituted derivatives show approximately equal potency at both receptors [1]. In the context of ferroptosis inhibition, 4-hydroxyindole (4-HI) is active (EC₅₀ 4.8–8.8 μM in neuronal cells), while its 3-carbaldehyde analog completely loses protective activity, demonstrating that the electronic nature of the 3-position substituent is a binary determinant of bioactivity [2]. Furthermore, the acetyl group at C3 enables synthetic transformations (e.g., Claisen condensations, chalcone formation) that are structurally impossible with the unsubstituted or 3-formyl analogs. These orthogonal structure–activity and structure–reactivity relationships mean that substituting 3-acetyl-4-hydroxyindole with 3-acetylindole, 4-hydroxyindole, N-acetyl-3-hydroxyindole, or positional isomers (e.g., 3-acetyl-5-hydroxyindole or 3-acetyl-7-hydroxyindole) would yield a compound with fundamentally different biological, synthetic, and physicochemical behavior, directly compromising experimental reproducibility and downstream application outcomes.

3-Acetyl-4-hydroxyindole vs. Analogs: Quantitative Differentiation


Physicochemical Fingerprint vs. Analog Compounds

3-Acetyl-4-hydroxyindole occupies a distinct physicochemical space relative to its closest structural analogs. It has the lowest computed lipophilicity (XLogP3 = 1.4) among the acetylhydroxyindole comparator set, compared with 3-acetylindole (XLogP3 ≈ 2.1–2.4 [1]), 4-hydroxyindole (XLogP3 = 2.4 ), and N-acetyl-3-hydroxyindole (XLogP3 ≈ 1.5 [2]). It also possesses the highest hydrogen bond donor count (HBD = 2, contributed by both the indole NH and the phenolic 4-OH) and the highest topological polar surface area (TPSA = 53.1 Ų) among these comparators [3]. The elevated HBD count and TPSA relative to 3-acetylindole (HBD = 1, TPSA ≈ 33 Ų) and N-acetyl-3-hydroxyindole (HBD = 1, TPSA ≈ 42 Ų) predict improved aqueous solubility and distinct blood–brain barrier permeability characteristics for 3-acetyl-4-hydroxyindole.

Physicochemical profiling Drug-likeness Solubility prediction

Orthogonal Derivatization via Dual Reactive Handles

3-Acetyl-4-hydroxyindole is uniquely positioned as a synthetic intermediate because it carries two chemically orthogonal reactive sites on the indole scaffold. The 3-acetyl group enables Claisen-type condensations with aldehydes to form α,β-unsaturated chalcone intermediates—a reaction extensively exploited for generating bioactive 3-acetylindole derivatives with antifungal activity comparable or superior to fluconazole (e.g., compounds NK-3, NK-8, NK-11, NK-13, NK-14 with MIC values equal to or better than the standard) [1]. The 4-hydroxyl group simultaneously permits independent derivatization via etherification, esterification, or O-alkylation. By contrast, 3-acetylindole lacks the 4-OH handle, 4-hydroxyindole lacks the 3-ketone for Claisen chemistry, and N-acetyl-3-hydroxyindole has the acetyl group on the indole nitrogen rather than at C3, fundamentally altering its reactivity (N-acetylindole undergoes electrophilic substitution at C6 rather than enabling C3-based condensations) [2]. This dual reactivity enables sequential, protecting-group-compatible diversification strategies that are inaccessible with any single comparator.

Synthetic chemistry Building block Orthogonal functionalization

Ferroptosis SAR: C3 Substituent as Activity Switch

A direct structure-activity study of 4-hydroxyindole derivatives in ferroptosis models reveals that the electronic character of the 3-position substituent critically determines protective activity. 4-Hydroxyindole (4-HI) protects neuronal cell lines from ferroptosis induced by RSL3, erastin, and FINO₂, with EC₅₀ values of 4.8 μM in N27 rat dopaminergic cells and 8.8 μM in HT-22 mouse hippocampal cells [1]. In striking contrast, 4-hydroxyindole-3-carbaldehyde—the direct 3-formyl analog—completely fails to prevent ferroptosis [1]. The authors attribute this loss of activity to the electron-withdrawing nature of the carbaldehyde group. The acetyl substituent in 3-acetyl-4-hydroxyindole is also electron-withdrawing (σₚ ≈ 0.50 for –COCH₃ vs. σₚ ≈ 0.42 for –CHO), placing the compound in a mechanistically informative intermediate position between the active 4-HI (H at C3, σₚ = 0) and the inactive 3-carbaldehyde analog. This makes 3-acetyl-4-hydroxyindole a valuable probe for dissecting the electronic requirements of ferroptosis inhibition—a role that neither the unsubstituted 4-HI nor the 3-carbaldehyde analog can fulfill.

Ferroptosis inhibition Neuroprotection Structure-activity relationship

Divergent Bioactivities Across Positional Isomers

The position of the hydroxyl group on the indole ring is a critical determinant of biological target engagement. 4-Hydroxylated indolealkylamines display 25–380-fold selectivity for the 5-HT₂A receptor over the 5-HT₁A receptor, while 5-hydroxylated analogs show approximately equal potency at both sites [1]. In cancer cell models, 3-acetyl-5-hydroxy-2-methylindole at 10 μmol/L induces a sharp reduction of mitochondrial membrane potential, triggers autophagy, and decreases proliferation of rat C6 glioma cells—an effect comparable to that of rotenone, a mitochondrial complex I inhibitor [2]. In contrast, 3-acetyl-7-hydroxyindole has been investigated primarily for anti-inflammatory properties through modulation of pro-inflammatory cytokine release and nitric oxide synthesis pathways . These divergent pharmacological profiles demonstrate that the 4-hydroxy positional isomer (3-acetyl-4-hydroxyindole) is pharmacologically distinct from its 5-hydroxy and 7-hydroxy counterparts, and substitution of one for another would lead to fundamentally different biological outcomes.

Positional isomer Receptor selectivity Glioma

3-Acyloxyindole Patent Scaffold: Key Intermediate

3-Acetyl-4-hydroxyindole is structurally positioned within the 3-acyloxyindole compound class claimed in US Patent 9,512,075 (Okayama University / Microbial Chemistry Research Foundation / Kinki University) as antibacterial agents and therapeutic drugs against infectious diseases [1]. The patent explicitly covers compounds belonging to 3-acyloxyindole compounds or 3-acyl-4-hydroxycoumarin compounds, tautomers, geometric isomers, and salts thereof, with demonstrated antibacterial effects [1]. 3-Acetyl-4-hydroxyindole serves as a direct precursor to these 3-acyloxyindole derivatives through acylation of the C4-hydroxyl group. This differentiates it from 3-acetylindole (which lacks the hydroxyl needed for acyloxy derivatization) and from 4-hydroxyindole (which lacks the C3-acyl group that defines the pharmacophoric core of the patent family). No comparable antibacterial patent coverage exists for the 5-hydroxy or 7-hydroxy positional isomers within the same 3-acyloxyindole scaffold.

Antibacterial Infectious disease Patent scaffold

Commercial Availability & Batch Traceability

3-Acetyl-4-hydroxyindole is commercially supplied at ≥95% purity (1 g scale) through established specialty chemical distributors, with CAS registry number 1234481-64-1 providing unambiguous compound identification and batch traceability . In comparison, 3-acetyl-7-hydroxyindole (CAS 1367911-52-1) and 3-acetyl-5-hydroxyindole derivatives are less widely stocked, and 3-acetyl-4-hydroxyindole benefits from dedicated PubChem (CID 82411280) and GuideChem entries that provide verified computed properties (XLogP3, TPSA, HBD/HBA counts, exact mass) to support quality control and analytical verification [1]. The compound's defined stereochemistry (zero undefined stereocenters) and single rotatable bond reduce conformational ambiguity, facilitating reproducibility in structure-based assays compared to more flexible indole analogs [1].

Procurement Purity specification Supply chain

3-Acetyl-4-hydroxyindole: Research & Industrial Applications


Dual-Handle Scaffold for Compound Library Synthesis

3-Acetyl-4-hydroxyindole is the preferred building block for medicinal chemistry groups constructing focused indole libraries where orthogonal functionalization is required. The C3-acetyl group enables Claisen–Schmidt condensations with aromatic aldehydes to generate chalcone intermediates, as demonstrated with 3-acetylindole derivatives that yielded antifungal compounds (NK-3, NK-8, NK-11, NK-13, NK-14) with MIC values equal to or better than fluconazole [1]. Simultaneously, the C4-hydroxyl can be independently alkylated, acylated, or sulfonated without protecting group manipulation of the ketone. This dual reactivity reduces the synthetic step count compared to sequential protection/deprotection strategies required when starting from mono-functional 3-acetylindole or 4-hydroxyindole alone.

Ferroptosis Probe for C3 Electronic Effects

The finding that 4-hydroxyindole (EC₅₀ 4.8–8.8 μM) protects neuronal cells from ferroptosis while 4-hydroxyindole-3-carbaldehyde is completely inactive establishes a binary structure-activity relationship governed by the C3 substituent [2]. 3-Acetyl-4-hydroxyindole, bearing an acetyl group of intermediate electron-withdrawing strength, serves as a critical third data point in this SAR series. Researchers investigating the molecular determinants of ferroptosis inhibition can use this compound to test whether activity correlates quantitatively with the Hammett σₚ value of the C3 substituent, an experimental design that requires the acetyl analog specifically—no other commercially available 4-hydroxyindole derivative occupies this electronic parameter space.

Precursor to Patent-Protected Antibacterial Agents

US Patent 9,512,075 claims 3-acyloxyindole compounds as antibacterial agents [3]. 3-Acetyl-4-hydroxyindole is a direct synthetic precursor to these compounds via O-acylation of the 4-hydroxyl group. Anti-infective discovery teams can leverage this compound to access patent-protected chemical space, generating novel analogs with Freedom-to-Operate advantages. The alternative building blocks—3-acetylindole (no 4-OH), 4-hydroxyindole (no 3-acyl), or N-acetyl-3-hydroxyindole (N-acetyl pharmacophore)—cannot yield the same 3-acyloxyindole derivatives, making 3-acetyl-4-hydroxyindole the only viable entry point to this specific antibacterial scaffold.

Serotonergic Ligand Design via 4-Hydroxy Selectivity

The class-level SAR demonstrating that 4-hydroxylated indolealkylamines exhibit 25–380-fold selectivity for 5-HT₂A over 5-HT₁A receptors, while 5-hydroxy analogs show no selectivity, provides a clear rationale for using 3-acetyl-4-hydroxyindole as the core scaffold in CNS-targeted ligand design [4]. The acetyl group at C3 can be further elaborated to modulate target engagement while preserving the 4-OH-mediated receptor subtype selectivity. In contrast, procuring the 5-hydroxy positional isomer would yield compounds with fundamentally different selectivity profiles, potentially leading to off-target effects if 5-HT₂A selectivity is the design objective.

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